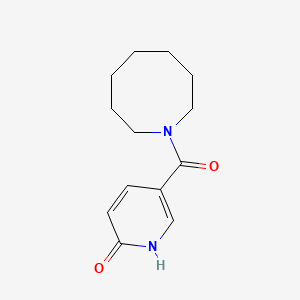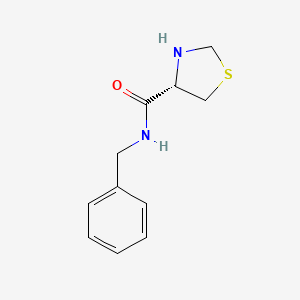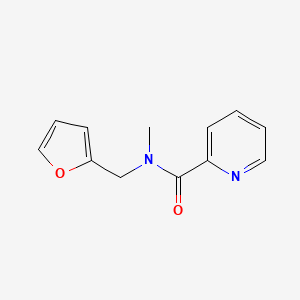
5-(azocane-1-carbonyl)-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(azocane-1-carbonyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the pyridinone family and has a unique structure that makes it useful in different areas of research.
Mécanisme D'action
The mechanism of action of 5-(azocane-1-carbonyl)-1H-pyridin-2-one is not fully understood, but it is believed to act as a reversible inhibitor of certain enzymes. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, which may explain its potential applications in the field of medicinal chemistry.
Biochemical and Physiological Effects:
Studies have shown that 5-(azocane-1-carbonyl)-1H-pyridin-2-one has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. It has also been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(azocane-1-carbonyl)-1H-pyridin-2-one is its unique structure, which makes it useful in various research applications. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 5-(azocane-1-carbonyl)-1H-pyridin-2-one. One potential area of research is the development of new drugs based on this compound. Another potential area of research is the development of new materials, including polymers and liquid crystals, based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the prevention and treatment of various diseases.
Conclusion:
In conclusion, 5-(azocane-1-carbonyl)-1H-pyridin-2-one is a unique compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry and material science, make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications in the prevention and treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-(azocane-1-carbonyl)-1H-pyridin-2-one involves a multi-step process that requires specific reagents and conditions. The most common method for synthesizing this compound involves the reaction of 2-pyridone with an azocane derivative in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
The unique structure of 5-(azocane-1-carbonyl)-1H-pyridin-2-one makes it useful in various scientific research applications. It has been extensively studied for its potential applications in the field of medicinal chemistry, where it can be used as a lead compound for developing new drugs. It has also been investigated for its potential use in the development of new materials, including polymers and liquid crystals.
Propriétés
IUPAC Name |
5-(azocane-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-7-6-11(10-14-12)13(17)15-8-4-2-1-3-5-9-15/h6-7,10H,1-5,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJLXEVEAIBCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azocane-1-carbonyl)-1H-pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)

![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)


![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)
